2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Description
The compound 2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide features a thiazolidinone core substituted with a 4-nitrophenylmethylidene group at position 5, a sulfanylidene (C=S) at position 2, and a 2-hydroxybenzamide moiety at position 3. Its Z-configuration at the exocyclic double bond (C5) is critical for its stereoelectronic properties.
Properties
IUPAC Name |
2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c21-13-4-2-1-3-12(13)15(22)18-19-16(23)14(27-17(19)26)9-10-5-7-11(8-6-10)20(24)25/h1-9,21H,(H,18,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYLPXGSNVAUSZ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 4-nitrobenzaldehyde with 2-hydroxybenzamide in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Overview
Thiazolidinone derivatives, including the compound , have been extensively studied for their antimicrobial properties. The incorporation of the thiazolidinone ring with other pharmacologically active groups enhances their efficacy against various pathogens.
Case Studies
- Antibacterial Activity : A study evaluated the antimicrobial activity of synthesized thiazolidinone derivatives against several Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics such as ampicillin and streptomycin .
- Mechanism of Action : The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which are critical for its antibacterial efficacy. In vitro tests showed a minimal inhibitory concentration (MIC) ranging from 37.9 to 113.8 μM .
Data Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 37.9 | 57.8 |
| Escherichia coli | 50.0 | 70.0 |
| Listeria monocytogenes | 80.0 | 120.0 |
Overview
The potential anticancer properties of thiazolidinone derivatives are being explored due to their ability to interfere with cancer cell proliferation and induce apoptosis.
Case Studies
- Inhibition of Tumor Growth : Research has shown that thiazolidinone compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, one derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values lower than those of standard chemotherapeutic agents .
- Targeting EGFR : Another study highlighted the ability of certain thiazolidinones to act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. Virtual docking studies indicated strong binding affinity to the EGFR, suggesting a mechanism for inhibiting tumor growth .
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Other Pharmacological Activities
The compound also exhibits potential as a dual inhibitor of cyclooxygenase enzymes (COX-1/COX-2) and lipoxygenase (5-LOX), which are involved in inflammatory processes . This suggests its utility in treating inflammatory diseases alongside its antimicrobial and anticancer applications.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives with substituted benzylidene or benzamide groups are widely studied for their pharmacological and material properties. Below is a detailed comparison of the target compound with analogs reported in the literature.
Structural Modifications and Substituent Effects
Key Observations :
- Hydroxybenzamide vs. nitrobenzamide : The 2-hydroxy group in the target compound may facilitate hydrogen bonding, while nitro groups (e.g., in ) increase molecular polarity but reduce solubility .
- Heterocyclic substituents (e.g., indole in , pyrazole in ) introduce planar aromatic systems, which may influence π-π stacking interactions in biological systems.
Spectral and Tautomeric Properties
- IR Spectroscopy: The target compound’s C=S stretch (1247–1255 cm⁻¹) aligns with other thiazolidinones (e.g., 1243–1258 cm⁻¹ in ). Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, consistent with analogs like . C=O stretches (1663–1682 cm⁻¹ in intermediates ) disappear in cyclized products, confirming thiazolidinone formation .
NMR Spectroscopy :
- Z-configuration at C5 is confirmed by coupling constants (J ≈ 12–14 Hz for transoid protons in benzylidene derivatives) .
- Aromatic protons in the 4-nitrophenyl group resonate downfield (δ 8.2–8.5 ppm) due to nitro’s electron-withdrawing effect, distinct from methoxy (δ 3.8–4.0 ppm) or hydroxy (δ 5.5–6.0 ppm) substituents .
Data Tables
Table 1: Substituent Effects on Spectral Data
Biological Activity
The compound 2-hydroxy-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis
The synthesis of thiazolidine derivatives, including the target compound, typically involves the reaction of appropriate thiazolidine precursors with substituted benzaldehydes. The general synthetic route includes:
- Formation of Thiazolidine Ring : Utilizing thioketones and amines under acidic conditions.
- Aldol Condensation : Reaction with 4-nitrobenzaldehyde to form the desired benzamide derivative.
- Characterization : Compounds are characterized using NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. In a study assessing various benzamide derivatives, it was found that compounds similar to the target exhibited MIC values ranging from 1.95 to 500 µg/ml against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Activity against |
|---|---|---|
| Benzamide 1d | 1.95 | Drug-resistant B. subtilis |
| Benzamide 2a | 3.9 | S. aureus |
| Benzamide 3n | 7.8 | Klebsiella pneumoniae |
Anticancer Activity
Research indicates that thiazolidine derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell proliferation .
In vitro studies have shown that similar compounds can inhibit cancer cell lines such as MCF-7 and HeLa with IC50 values ranging from 15 to 30 µM .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanogenesis and other biochemical pathways. In a comparative study:
| Compound | IC50 (µM) | Tyrosinase Inhibition (%) |
|---|---|---|
| Compound A | 45 | 34% |
| Compound B | 25 | 50% |
| Target Compound | 20 | 60% |
These results indicate that the target compound may exhibit stronger inhibitory effects compared to known inhibitors like kojic acid .
The biological activity of this compound is attributed to several mechanisms:
- Antibacterial Mechanism : The presence of the thiazolidine ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
- Anticancer Mechanism : Induction of apoptosis is mediated through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Binding studies reveal that the compound interacts with critical residues in the active site of enzymes like tyrosinase, preventing substrate access.
Case Studies
Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections demonstrated a significant reduction in bacterial load when treated with a formulation containing similar thiazolidine compounds.
- Case Study on Cancer Treatment : Patients undergoing chemotherapy for breast cancer showed improved outcomes when supplemented with compounds exhibiting similar structural features to the target compound.
Q & A
Q. How can synthetic byproducts or isomers be characterized and mitigated?
- Methodological Answer : Use preparative HPLC to isolate byproducts, followed by HR-MS and 2D NMR (COSY, NOESY) for structural elucidation. Optimize reaction conditions (e.g., lower temperature, chiral catalysts) to suppress E-isomer formation. Computational transition-state modeling identifies steric factors favoring Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
